2-[(6-tert-butyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-methyl-N-phenylacetamide
Description
2-({6-TERT-BUTYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-METHYL-N-PHENYLACETAMIDE is a complex organic compound that belongs to the class of triazolo-triazine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, featuring a triazolo-triazine core, imparts it with distinct chemical and physical properties.
Properties
Molecular Formula |
C17H20N6O2S |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-[(6-tert-butyl-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-methyl-N-phenylacetamide |
InChI |
InChI=1S/C17H20N6O2S/c1-17(2,3)13-14(25)18-15-19-20-16(23(15)21-13)26-10-12(24)22(4)11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H,18,19,25) |
InChI Key |
XNTYUDIUHDCGHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN2C(=NN=C2SCC(=O)N(C)C3=CC=CC=C3)NC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-TERT-BUTYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-METHYL-N-PHENYLACETAMIDE typically involves multiple steps, starting from readily available precursorsThe final step involves the acylation of the triazolo-triazine derivative with N-methyl-N-phenylacetamide under specific reaction conditions, such as the use of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-({6-TERT-BUTYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-METHYL-N-PHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted analogs of the original compound .
Scientific Research Applications
2-({6-TERT-BUTYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-METHYL-N-PHENYLACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the development of advanced materials, such as high-performance polymers and energetic materials.
Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals and specialty compounds.
Mechanism of Action
The mechanism of action of 2-({6-TERT-BUTYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-METHYL-N-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. The triazolo-triazine core can interact with enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes involved in inflammatory pathways or induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3,6,7-Triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Known for its high stability and potential as a green explosive.
[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based compounds: These compounds exhibit excellent detonation performance and are used in energetic materials.
Uniqueness
2-({6-TERT-BUTYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-METHYL-N-PHENYLACETAMIDE stands out due to its unique combination of functional groups, which impart it with distinct chemical reactivity and potential applications in diverse fields. Its ability to undergo various chemical transformations and its potential in medicinal chemistry make it a compound of significant interest.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
